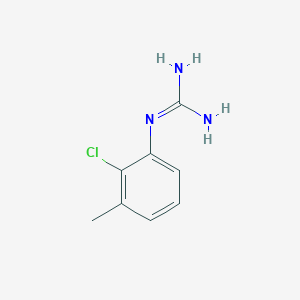

1-(2-Chloro-3-methylphenyl)guanidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

41213-71-2 |

|---|---|

Molecular Formula |

C8H10ClN3 |

Molecular Weight |

183.64 g/mol |

IUPAC Name |

2-(2-chloro-3-methylphenyl)guanidine |

InChI |

InChI=1S/C8H10ClN3/c1-5-3-2-4-6(7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |

InChI Key |

XLGRNJAYJRTLQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N=C(N)N)Cl |

Origin of Product |

United States |

Structural Characterization and Spectroscopic Analysis of 1 2 Chloro 3 Methylphenyl Guanidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 1-(2-Chloro-3-methylphenyl)guanidine, ¹H and ¹³C NMR would provide crucial information about its carbon-hydrogen framework.

In a typical ¹H NMR spectrum, the protons on the aromatic ring would appear as distinct signals in the downfield region (typically δ 6.5-8.0 ppm). The specific splitting patterns (e.g., doublet, triplet, doublet of doublets) and coupling constants (J-values) would help determine the substitution pattern on the phenyl ring. The methyl group protons (-CH₃) would appear as a singlet in the upfield region (around δ 2.0-2.5 ppm). Protons attached to the nitrogen atoms of the guanidine (B92328) group (-NH and -NH₂) would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbon of the guanidine group (C=N) would be expected in the highly deshielded region (around δ 150-160 ppm). Aromatic carbons would resonate in the δ 110-150 ppm range, with carbons directly attached to the chlorine and nitrogen atoms showing characteristic shifts. The methyl group carbon would appear at the most upfield position (around δ 15-25 ppm).

Hypothetical ¹H and ¹³C NMR Data This data is illustrative and based on general chemical shift knowledge for similar structures.

Table 1: Predicted ¹H NMR Spectral Data| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.2-7.4 | Multiplet | Aromatic CH |

| ~6.8-7.1 | Multiplet | Aromatic CH |

| ~5.5-6.5 | Broad Singlet | NH/NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~155 | Guanidinyl C |

| ~138 | Aromatic C-Cl |

| ~135 | Aromatic C-CH₃ |

| ~130-145 | Aromatic C-N |

| ~120-130 | Aromatic CH |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₀ClN₃), the calculated molecular weight is approximately 183.64 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be measured, confirming the molecular formula. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks, [M]⁺ and [M+2]⁺.

Fragmentation analysis would reveal information about the molecule's structure. Common fragmentation pathways for this compound might include the loss of ammonia (B1221849) (NH₃), cyanamide (B42294) (CN₂H₂), or cleavage of the bond between the phenyl ring and the guanidine group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3100 | N-H stretching | Guanidine (NH, NH₂) |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 2950-2850 | C-H stretching | Methyl (-CH₃) |

| ~1650 | C=N stretching | Guanidine |

| ~1600, ~1475 | C=C stretching | Aromatic Ring |

| ~1100-1000 | C-N stretching | Aryl-N |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit strong absorption in the UV region. The spectrum would likely show characteristic π→π* transitions associated with the phenyl ring and the C=N bond of the guanidine moiety. The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are key parameters obtained from this analysis, which are influenced by the substituents on the aromatic ring.

Preclinical Biological Activity Investigations of 1 2 Chloro 3 Methylphenyl Guanidine and Analogues

In Vitro Antimicrobial Efficacy Assessments

Guanidine-containing compounds have been widely recognized for their potential as antimicrobial agents, demonstrating activity against a range of pathogens. nih.govnih.gov The structural versatility of the guanidine (B92328) scaffold allows for the development of derivatives with potent antimicrobial properties. mdpi.com

Derivatives of benzyl (B1604629) and phenyl guanidine have shown significant potency against Gram-positive bacteria. nih.gov In a study evaluating a series of these compounds, many were found to be more effective against Staphylococcus aureus than against Gram-negative strains. nih.govmdpi.com For instance, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative demonstrated a minimal inhibitory concentration (MIC) of 0.5 µg/mL against S. aureus. nih.govmdpi.com Another potent compound, a dichlorobenzyl derivative, also showed an MIC of 0.5 µg/mL against S. aureus. nih.govmdpi.com

Furthermore, promising results have been observed against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat due to its resistance to multiple antibiotics. nih.gov The 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative and a para-substituted analogue were effective against two strains of MRSA. nih.govmdpi.com Polyhexamethylene guanidine hydrochloride (PHMGH) has also been shown to be effective against MRSA, with a minimal bactericidal concentration as low as 0.04% (w/v) within 1.5 minutes. nih.gov The mechanism of action for PHMGH involves the disruption of the cell envelope, leading to the leakage of cellular contents. nih.gov Other studies have identified alkyl-guanidine oligomers with potent activity against Gram-positive strains, with MIC values ranging from 0.12 to 4 µg/mL. nih.gov

Table 1: In Vitro Activity of Guanidine Analogues Against Gram-Positive Bacteria

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | S. aureus | 0.5 nih.govmdpi.com |

| Dichlorobenzyl derivative (9v) | S. aureus | 0.5 nih.govmdpi.com |

| Benzyl guanidine derivative (9g) | S. aureus | 1 nih.govmdpi.com |

| Alkyl-guanidine oligomers | Gram-positive strains | 0.12 - 4 nih.gov |

| Polyhexamethylene guanidine hydrochloride (PHMGH) | MRSA | 0.04% (w/v) nih.gov |

The efficacy of guanidine derivatives extends to Gram-negative bacteria, although potency can vary compared to Gram-positive strains. nih.gov The 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative, which was highly active against S. aureus, also showed a low MIC of 1 µg/mL against Escherichia coli. nih.govmdpi.com However, some dichlorobenzyl derivatives were significantly less potent against E. coli compared to S. aureus, with one showing an MIC of 4 µg/mL against E. coli. nih.govmdpi.com

Robenidine analogues, such as NCL259 and NCL265, have demonstrated moderate antimicrobial activity against several Gram-negative pathogens, including E. coli. nih.govresearchgate.net NCL265 was consistently more active, with MICs in the range of 2–16 µg/mL. nih.govresearchgate.net The activity of these compounds was significantly enhanced when combined with polymyxin (B74138) B, which permeabilizes the outer membrane of Gram-negative bacteria. nih.govresearchgate.net This suggests that the outer membrane presents a barrier to the activity of these guanidine analogues. nih.govresearchgate.net Resistance to these compounds in some isolates was linked to efflux pumps, as the use of an efflux pump inhibitor restored their activity. nih.govresearchgate.net

Table 2: In Vitro Activity of Guanidine Analogues Against Gram-Negative Bacteria

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | E. coli | 1 nih.govmdpi.com |

| Dichlorobenzyl derivative (9v) | E. coli | 4 nih.govmdpi.com |

| Benzyl guanidine derivative (9h) | E. coli | 4 nih.gov |

| NCL265 (Robenidine analogue) | Gram-negative pathogens | 2 - 16 nih.govresearchgate.net |

| NCL259 (Robenidine analogue) | E. coli (ExPEC) | 4 - 64 nih.gov |

The therapeutic potential of guanidine-containing scaffolds is not limited to antibacterial activity. A diverse range of these derivatives have been reported to possess antifungal activity against human-relevant fungal pathogens. nih.gov Guanidinic compounds have been evaluated against several fungal species from the WHO Fungi Priority Pathogens List, with some showing promising activity and selectivity. nih.gov For example, a newly synthesized spermidine (B129725) tri-substituted with guanidine moieties showed notable antifungal activity, particularly against Cryptococcus neoformans, Cryptococcus gattii, Paracoccidioides brasiliensis, and Paracoccidioides lutzii. nih.gov The position of the guanidine group on a phenyl ring has been found to be important for antifungal activity, with 2- and 3-substituted derivatives showing lower activity. nih.gov

In addition to antifungal properties, certain guanidine derivatives have been investigated for their antiprotozoal activity. acs.org Diaromatic guanidine derivatives designed as DNA minor groove binders were evaluated in vitro against Trypanosoma brucei rhodesiense and Plasmodium falciparum. acs.org While most compounds showed micromolar activity against T. b. rhodesiense, some O-linked derivatives displayed potent, 100 nM activities against P. falciparum. acs.org The mechanism of antimalarial action for some of these derivatives is believed to involve binding to the DNA minor groove, while others may inhibit the parasite's dihydrofolate reductase. acs.org

In Vitro Antiproliferative Activity against Select Cell Lines

The investigation of guanidine derivatives has extended to the field of oncology, with numerous studies demonstrating their potential as antiproliferative agents against various cancer cell lines. nih.govnih.govmdpi.com

Synthetic guanidines containing a 1,3-diphenylpropenone core have been shown to be cytotoxic against several human cancer cells. nih.gov One such compound, containing an N-tosyl group and a N-methylpiperazine moiety, was particularly effective against leukemia cells (U-937, HL-60, MOLT-3, and NALM-6) and the human melanoma SK-MEL-1 cell line, with an IC50 value of 1.6 ± 0.6 µM for U-937 cells. nih.gov Another guanidine with an N-phenyl substituent was also found to be as cytotoxic as the N-tosyl derivative against U-937 leukemia cells. nih.gov

In other studies, 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives were tested for their impact on the growth of breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HCT-116) cells. nih.govmdpi.com The cytotoxic activity of these derivatives was strongly linked to the presence of a hydroxyl group in the benzene (B151609) ring. nih.govmdpi.com The most cytotoxic compounds displayed mean IC50 values of 12.8 and 12.7 μM against the three tested cell lines. nih.govmdpi.com The highest activity was observed against colon cancer cells, with some derivatives inhibiting the growth of HCT-116 cells with IC50 values in the range of 8–10 μM. mdpi.com

A poly-guanidine conjugate, GuaDex, has been investigated for its cytotoxicity in medulloblastoma cell lines (DAOY and MB-LU-181). nih.govnih.gov This compound showed potent growth inhibition, with IC50 values of 223.4 nM for DAOY and 284.8 nM for MB-LU-181 after 72 hours of incubation. nih.gov Phenylglyoxal, a guanidine-reactive agent, has also been shown to be more cytotoxic in K562 leukemia cells and A549 human lung cancer cells compared to non-malignant cell lines.

Table 3: In Vitro Antiproliferative Activity of Guanidine Analogues

| Compound/Analogue | Cell Line(s) | IC50 |

|---|---|---|

| Guanidine with N-tosyl and N-methylpiperazine | Leukemia (U-937) | 1.6 ± 0.6 µM nih.gov |

| Benzenesulfonylguanidine derivative (20) | MCF-7, HeLa, HCT-116 | Mean: 12.8 µM nih.govmdpi.com |

| Benzenesulfonylguanidine derivative (24) | MCF-7, HeLa, HCT-116 | Mean: 12.7 µM nih.govmdpi.com |

| Benzenesulfonylguanidine derivative (30) | Colon (HCT-116) | 8 µM nih.govmdpi.com |

| GuaDex (poly-guanidine conjugate) | Medulloblastoma (DAOY) | 223.4 nM nih.gov |

| GuaDex (poly-guanidine conjugate) | Medulloblastoma (MB-LU-181) | 284.8 nM nih.gov |

The antiproliferative effects of many guanidine derivatives are mediated through the induction of apoptosis. nih.govnih.govmdpi.com Agents that trigger apoptosis are considered effective for cancer treatment. nih.gov Guanidine derivatives containing a chalcone (B49325) skeleton were found to be potent inducers of apoptosis in human U-937 leukemia cells. nih.gov The induced cell death was mediated by the activation of the initiator caspase-9 and the executioner caspase-3, and was associated with the release of cytochrome c from the mitochondria. nih.gov These guanidines were also shown to be cytotoxic against leukemia cells that overexpress the anti-apoptotic protein Bcl-2, suggesting they can overcome this common mechanism of chemoresistance. nih.gov

Similarly, a benzenesulfonylguanidine derivative was found to induce apoptosis in cancer cells, causing a decrease in the mitochondrial membrane potential and an increase of cells in the sub-G1 phase of the cell cycle. nih.govmdpi.com The poly-guanidine conjugate GuaDex was observed to induce a G2/M phase cell cycle arrest in medulloblastoma cells. nih.gov This compound was also found to bind to DNA, causing condensation, and to polymerize the cytoskeleton. nih.gov Interestingly, the Annexin V assay for apoptosis was negative, suggesting a different mechanism of cell death may be involved for this particular compound. nih.gov Phenylglyoxal induces DNA damage and the formation of topoisomerase I- and topoisomerase II-DNA complexes, which correlates with the induction of apoptosis. The 5'-triphosphate metabolite of 2-chloro-2'-deoxyadenosine (2CdA), an adenine (B156593) deoxynucleoside, can cooperate with cytochrome c and Apaf-1 to activate caspase-3 in a cell-free system, initiating an apoptotic program. nih.gov

Modulatory Effects on Enzyme Activities

The guanidine moiety is a versatile functional group that can interact with various biological targets, including enzymes. This section explores the inhibitory effects of 1-(2-chloro-3-methylphenyl)guanidine and its analogues on different classes of enzymes.

Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases. While direct studies on this compound are not extensively documented, research on analogous structures provides insights into potential activities.

Mitogen- and Stress-Activated Kinase 1 (MSK1) is a nuclear kinase involved in inflammatory responses, making it a potential therapeutic target for inflammatory diseases. A screening of a library of low molecular weight compounds identified 6-phenylpyridin-2-yl guanidine as a hit for MSK1 inhibition with an IC₅₀ of approximately 18 µM. This finding prompted structure-activity relationship studies, which included the synthesis and evaluation of various derivatives. One such analogue, 1-[6-(2-chloro-3-trifluoromethylphenyl)pyridin-2-yl] guanidinium (B1211019) trifluoroacetate , demonstrated activity as an MSK1 inhibitor. nih.gov

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a significant role in cancer cell proliferation, migration, and survival. frontiersin.orgnih.gov Numerous FAK inhibitors have been developed, many of which are ATP-competitive. mdpi.com While specific studies on the FAK inhibitory activity of this compound are not available in the reviewed literature, the development of various small molecule FAK inhibitors highlights the ongoing search for new chemical entities that can target this kinase.

The inhibitory potential of guanidine-containing compounds extends to other enzyme families.

Signal Peptidase IB (SpsB) is an essential enzyme in bacterial protein secretion, representing a potential target for novel antibiotics. While specific inhibitory studies of this compound against SpsB have not been reported, the field is an active area of research.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). Their inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.govmdpi.com A study on a series of N-carbamimidoyl-4-(3-substituted phenylureido)benzenesulfonamide derivatives, which contain a guanidine group, investigated their inhibitory effects on AChE and BChE. nih.gov One of the compounds, N-carbamimidoyl-4-{[(3,4-dichlorophenyl)carbamoyl]amino}benzene-1-sulfonamide , showed inhibitory activity against both AChE and BChE with Kᵢ values of 515.98 ± 45.03 nM and 598.47 ± 59.18 nM, respectively. nih.govresearchgate.net

| Compound | Target Enzyme | Inhibitory Activity |

|---|---|---|

| 6-phenylpyridin-2-yl guanidine | MSK1 | IC₅₀ ~ 18 µM |

| N-carbamimidoyl-4-{[(3,4-dichlorophenyl)carbamoyl]amino}benzene-1-sulfonamide | AChE | Kᵢ = 515.98 ± 45.03 nM |

| N-carbamimidoyl-4-{[(3,4-dichlorophenyl)carbamoyl]amino}benzene-1-sulfonamide | BChE | Kᵢ = 598.47 ± 59.18 nM |

Receptor Binding and Functional Assays for Neurological Targets

Guanidine-containing compounds have been investigated for their ability to interact with various receptors in the central nervous system.

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and neuronal function. A diarylguanidine analogue, N-(2-chloro-5-thiomethylphenyl)-N′-(3-methoxyphenyl)-N′-methylguanidine (GMOM) , has been identified as a non-competitive NMDA receptor antagonist that binds to the ion-channel site. nih.gov In vitro binding studies showed that GMOM inhibits the binding of the reference ion-channel ligand ³H-dizocilpine maleate (B1232345) ([³H]MK-801) with an IC₅₀ value of approximately 19 nM. nih.gov The binding of [³H]GMOM was found to be regulated by NMDA receptor agonists, although to a lesser extent than [³H]MK-801. nih.gov

The sigma-1 receptor is a unique intracellular chaperone protein implicated in various neurological and psychiatric conditions. nih.govresearchgate.net Allosteric modulators are compounds that bind to a site on the receptor distinct from the primary binding site, thereby altering the receptor's function. researchgate.net While direct allosteric modulation of the sigma-1 receptor by this compound has not been reported, other structurally diverse compounds have been identified as allosteric modulators. researchgate.netnih.gov For instance, certain benzazepine derivatives have been shown to act as allosteric modulators of the sigma-1 receptor. researchgate.net

The Na+/H+ exchanger (NHE) is a membrane protein involved in intracellular pH regulation. patsnap.com The NHE1 isoform is a key target in cardioprotective research, as its inhibition can protect the myocardium from ischemia-reperfusion injury. patsnap.com Substituted benzoylguanidine derivatives have been designed and synthesized as potent NHE1 inhibitors. nih.govnih.gov In one study, several compounds showed significantly more potent NHE1 inhibitory activity than the well-known inhibitor cariporide (B1668443). nih.gov For example, compounds 7e, 7h, and 7j from this series exhibited IC₅₀ values of 0.073 ± 0.021 nM, 0.084 ± 0.012 nM, and 0.068 ± 0.021 nM, respectively, which were two orders of magnitude more potent than cariporide (IC₅₀ = 30.7 ± 2.5 nM). nih.gov Another study on novel substituted benzoylguanidine derivatives identified compound 5f with an IC₅₀ of 3.60 nM and compound 5l with an IC₅₀ of 4.48 nM, both being significantly more potent than cariporide (IC₅₀ = 65.0 nM). nih.gov

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| Cariporide | NHE1 | 30.7 ± 2.5 |

| Compound 7e | NHE1 | 0.073 ± 0.021 |

| Compound 7h | NHE1 | 0.084 ± 0.012 |

| Compound 7j | NHE1 | 0.068 ± 0.021 |

| Cariporide | NHE1 | 65.0 |

| Compound 5f | NHE1 | 3.60 |

| Compound 5l | NHE1 | 4.48 |

Mechanistic Investigations and Molecular Target Elucidation

Biochemical Pathways Affected by Guanidine (B92328) Derivatives

Guanidine and its derivatives are known to influence a variety of biochemical pathways, owing to the unique chemical properties of the guanidinium (B1211019) group. While specific pathways for 1-(2-chloro-3-methylphenyl)guanidine are not extensively detailed in the provided context, the broader class of guanidine compounds offers significant insights.

Historically, guanidine derivatives have been recognized for their effects on glucose metabolism. Compounds like phenethylbiguanide and decamethylenediguanidine (Synthalin) were investigated for their hypoglycemic properties. semanticscholar.org Their mechanism of action was found to be distinct from other agents, often involving influences on organic acid metabolism, leading to elevations in lactate (B86563) and citrate. semanticscholar.org

Guanidine compounds can also modulate neurotransmitter systems. Guanidine itself appears to enhance the release of acetylcholine (B1216132) from nerve impulses and can affect the depolarization and repolarization rates of muscle cell membranes. drugbank.com Furthermore, certain guanidine derivatives have been shown to interact with the cholinergic system by acting as antagonists for muscarinic M2 and M4 receptors. nih.gov Histamine H3 receptor antagonists containing a guanidine moiety have been found to shift their activity profile towards muscarinic receptors. nih.gov

A comprehensive chemical-genetic screen in yeast revealed that alkylated guanidinium compounds impact specific biological processes. nih.gov For instance, a functional tryptophan biosynthetic pathway is essential for tolerance to certain biocidal guanidinium salts, suggesting an effect on tryptophan import. nih.gov These studies also highlighted that different substitutions on the guanidinium core can lead to distinct cellular effects, such as affecting vacuolar acidification or the transcriptional response to chemical stress. nih.gov

The guanidine group is a key feature in a wide array of therapeutic agents, pointing to its ability to interact with numerous biological targets and pathways. These include roles as inhibitors of Na+/H+ exchangers and nitric oxide synthase, as well as agents with antithrombotic and chemotherapeutic potential. nih.govconsensus.app

Target Identification and Validation Methodologies

Identifying the specific molecular targets of compounds like this compound involves a range of methodologies, from broad screening approaches to specific validation techniques.

Chemical-Genetic Approaches: A powerful method for unbiased target identification is the use of chemical-genetic screens. In the budding yeast Saccharomyces cerevisiae, systematic screens have been used to identify all non-essential genes required for tolerance to specific biocidal alkylated guanidinium compounds. This approach helps to pinpoint the biological processes and, by extension, the potential molecular targets affected by the compounds. nih.gov

Biochemical and Genetic Interaction Methods: Direct biochemical methods, genetic interactions, and computational inference are common strategies for target identification. genscript.com For antibody-based drug discovery, this often involves identifying molecules on the cell surface, such as receptors or antigens. genscript.com

Target Validation: Once a potential target is identified, it must be validated to confirm its role in the compound's therapeutic effect and disease association. genscript.com This validation process often involves:

Animal Models: Using animal models, such as mice, is a crucial step. Deletion (knockout) of the murine ortholog of a human target or overexpression of the protein should ideally replicate aspects of the human pathology. genscript.com

Surrogate Molecules: A surrogate antibody or molecule that recognizes the animal ortholog of the intended human target can be used to test the therapeutic outcome in a disease model. genscript.com

RNAi Techniques: RNA interference (RNAi) can be used to knockdown the expression of the target gene to validate its role. genscript.com

Riboswitch Discovery: A unique target for guanidine itself has been identified in bacteria: the guanidine riboswitch. acs.orgnih.govnih.gov These are structured RNA elements in the 5'-untranslated regions of messenger RNAs that directly bind to guanidine. This binding event regulates the expression of downstream genes, often those encoding for guanidine exporters to detoxify the cell. acs.orgnih.gov The discovery of these riboswitches was facilitated by bioinformatics strategies that searched for conserved RNA motifs associated with genes like sugE, which encode for guanidine exporters. nih.gov The validation that these RNA motifs directly bind guanidine confirms them as a specific molecular target. acs.org

Molecular Binding Interactions and Energetics

The biological activity of guanidine derivatives is fundamentally rooted in the molecular interactions of the guanidinium cation, the protonated form of guanidine that is prevalent at physiological pH. wikipedia.org

The guanidinium ion is a planar, symmetric molecule with a positive charge that is delocalized across three nitrogen atoms through resonance. wikipedia.orgbrainly.com This delocalization results in a highly stable cation. wikipedia.orgbrainly.com

The guanidinium group is an excellent hydrogen bond donor. ineosopen.org Its planar geometry and the distribution of protons allow it to form multiple, strong hydrogen bonds with biological counterparts like carboxylate and phosphate (B84403) groups. mdpi.comnih.gov The ability to form two strong, parallel hydrogen bonds is a key feature of its interaction with biologically relevant molecules. nih.gov This capacity for forming robust hydrogen-bonding networks is crucial for its role in both catalysis and biological recognition. ineosopen.org

The stability of the guanidinium cation is explained by its resonance structures. The positive charge is not localized on a single atom but is shared among the three nitrogen atoms and the central carbon atom. brainly.comchegg.comyoutube.com This charge dispersion significantly stabilizes the protonated form, which explains why guanidine is a very strong base (pKa of the conjugate acid is ~13.6). wikipedia.orgbrainly.com There are three major, equivalent resonance structures where the double bond is located between the carbon and each of the three nitrogen atoms in turn, with the positive charge formally residing on the other two nitrogens. brainly.comchegg.com

Table 1: Resonance Structures of the Guanidinium Cation

| Resonance Structure | Description |

| Structure 1 | Double bond between Carbon and Nitrogen 1. Positive charge delocalized over Nitrogen 2 and Nitrogen 3. |

| Structure 2 | Double bond between Carbon and Nitrogen 2. Positive charge delocalized over Nitrogen 1 and Nitrogen 3. |

| Structure 3 | Double bond between Carbon and Nitrogen 3. Positive charge delocalized over Nitrogen 1 and Nitrogen 2. |

The positively charged guanidinium group has a strong affinity for anionic substrates. It readily interacts with negatively charged functional groups such as carboxylates (found in aspartate and glutamate (B1630785) residues) and phosphates (found in nucleic acids and phospholipids). acs.orgrsc.org These interactions are often a combination of charge-pairing and hydrogen bonding. nih.gov

Studies on protein crystal structures have shown that guanidinium ions interact preferentially with acidic amino acid residues. rsc.org In an analysis of 86 protein structures, 46% of the hydrogen-bonding interactions of guanidinium were with aspartate and glutamate. rsc.org The interaction energy with these negatively charged residues is exceptionally strong. rsc.org

Table 2: Guanidinium Interaction Preferences with Amino Acid Residues

| Amino Acid Type | Percentage of Interactions |

| Acidic (Asp, Glu) | 46% |

| Proline | 19% |

| Other | 35% |

Data derived from analysis of protein crystal structures. rsc.org

Beyond general electrostatic interactions, specific binding pockets for the guanidinium ion have been identified on protein surfaces. For example, the Fyn SH3 domain possesses a specific binding site for guanidinium, which overlaps with a functionally important arginine-binding pocket. nih.gov The binding of guanidinium to this site leads to an increase in the thermodynamic stability of the protein. nih.gov Molecular dynamics simulations have confirmed that guanidine interacts primarily with negatively charged regions on protein surfaces, which can be predicted using electrostatic potential maps. researchgate.net

The binding of guanidinium can also be highly specific within RNA structures. In the guanidine-I riboswitch, the binding pocket is formed at the interface of two helical regions. nih.gov The guanidinium ligand is completely enclosed, and every functional group is recognized through hydrogen bonds to guanine (B1146940) bases and phosphate oxygens. nih.gov This intricate network of interactions allows the riboswitch to specifically recognize guanidine while excluding other larger molecules that contain a guanidino group, such as arginine. nih.gov

Elucidation of Action Mechanisms at the Cellular and Subcellular Level

The introduction of guanidinium groups into various molecular scaffolds has been shown to be an effective strategy for creating cellular delivery vehicles. nih.govacs.org These guanidinium-rich transporters can facilitate the cellular uptake of a wide range of cargos, from small molecules to larger entities. nih.gov

The mechanism by which guanidinium-rich molecules cross cell membranes is a subject of ongoing investigation. It is proposed that the positively charged guanidinium groups interact with negatively charged components on the cell surface, such as phosphates and sulfates. nih.gov This interaction, involving the formation of a bidentate hydrogen-bonded ion pair, can neutralize the charge and make the complex more lipid-soluble, thus lowering the energetic barrier for crossing the lipid bilayer. nih.gov

Cellular uptake of guanidinium-rich transporters is an energy-dependent process. nih.gov This dependence on cellular ATP is linked to the maintenance of the cell's membrane potential. Agents that reduce the membrane potential, such as high extracellular potassium concentrations, can significantly inhibit the uptake of these transporters. nih.gov Conversely, hyperpolarizing the cell membrane can increase their uptake. nih.gov

Once inside the cell, guanidine derivatives can accumulate in specific subcellular compartments. Due to the higher membrane potential of mitochondria compared to the plasma membrane, cationic compounds, including guanidine derivatives, can selectively accumulate within the mitochondria. mdpi.com This accumulation can be leveraged to deliver therapeutic agents to this organelle and induce apoptosis in tumor cells. mdpi.com Studies with guanidinylated scaffolds based on inositol (B14025) stereoisomers have shown that specific spatial arrangements of the guanidinium groups can lead to preferential targeting of the mitochondria. acs.org Furthermore, polymeric guanidine nanoinhibitors have been shown to be ingested and localized in hepatocyte lysosomes. nih.gov

Intracellular Target Engagement (e.g., Mitochondrial-Mediated Apoptosis, ROS Formation, Rac1 Inhibition)

The intracellular signaling pathways affected by this compound and related guanidine-containing compounds are multifaceted, involving the induction of apoptosis through mitochondrial pathways, the generation of reactive oxygen species (ROS), and the inhibition of key cellular signaling proteins such as Rac1.

Mitochondrial-Mediated Apoptosis:

Research into the cytotoxic effects of guanidine derivatives has highlighted their potential to induce programmed cell death, or apoptosis, in cancer cells. While direct studies on this compound are limited, investigations into structurally related compounds, such as 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, have provided insights into these mechanisms. One such study revealed that a particularly active compound induced a decrease in the mitochondrial membrane potential in cancer cells. nih.gov The disruption of the mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. This disruption can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating the caspase cascade that executes cell death.

Furthermore, the study demonstrated that treatment with this guanidine derivative led to an increase in the percentage of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptotic DNA fragmentation. nih.gov These findings suggest that the guanidine scaffold, in combination with a substituted phenyl ring, can be a critical pharmacophore for inducing mitochondrial-mediated apoptosis. The cytotoxic activity of these derivatives was found to be strongly related to the presence of specific substituents on the aryl portion of the molecule. nih.gov

Reactive Oxygen Species (ROS) Formation:

The induction of apoptosis by certain chemical agents is often linked to the generation of reactive oxygen species (ROS). While direct evidence for ROS formation by this compound is not extensively documented, the broader class of guanidine derivatives has been associated with this cellular event. nih.gov Increased intracellular ROS levels can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids. This damage can, in turn, trigger apoptotic pathways. The interplay between guanidine-containing compounds and cellular redox homeostasis is an area of ongoing investigation to fully elucidate their mechanisms of action.

Rac1 Inhibition:

The Ras-related C3 botulinum toxin substrate 1 (Rac1) is a member of the Rho family of GTPases that plays a crucial role in regulating cell motility, proliferation, and survival. nih.gov Aberrant Rac1 activity is a common feature in various human cancers and is associated with metastasis and drug resistance. chemrxiv.orgconicet.gov.ar Consequently, the development of Rac1 inhibitors is a promising therapeutic strategy.

Several studies have identified N,N'-disubstituted guanidines as potent inhibitors of the Rac1-GEF (Guanine nucleotide Exchange Factor) interaction. chemrxiv.orgconicet.gov.ar GEFs are responsible for activating Rac1 by promoting the exchange of GDP for GTP. By interfering with this interaction, guanidine-based inhibitors can prevent the activation of Rac1 and its downstream signaling pathways.

For instance, a study on a new family of N,N'-disubstituted guanidines as Rac1 inhibitors demonstrated that these compounds could effectively inhibit Rac1 activation. conicet.gov.ar The lead compound from this study showed improved antiproliferative activity in human cancer cell lines and was a more potent inhibitor of the Rac1-GEF interaction compared to earlier-generation compounds. conicet.gov.ar This inhibition was shown to reduce TNFα-induced NF-κB nuclear translocation, a process mediated by Rac1 that is involved in cell proliferation and migration. chemrxiv.org Although the specific inhibitory activity of this compound on Rac1 has not been explicitly detailed in the reviewed literature, its structural similarity to known guanidine-based Rac1 inhibitors suggests it may possess similar properties.

Table 1: Summary of Intracellular Target Engagement by Guanidine Derivatives

| Mechanism | Observed Effects in Related Guanidine Derivatives | Key Findings | Citations |

| Mitochondrial-Mediated Apoptosis | Decrease in mitochondrial membrane potential; Increase in sub-G1 cell population. | Suggests induction of the intrinsic apoptotic pathway. | nih.gov |

| ROS Formation | Associated with the cytotoxic mechanisms of some guanidine compounds. | Implicates oxidative stress in the induction of cell death. | nih.gov |

| Rac1 Inhibition | Inhibition of Rac1-GEF interaction; Reduced cell proliferation and migration. | Demonstrates potential for targeting cancer cell signaling pathways. | nih.govchemrxiv.orgconicet.gov.arconicet.gov.ar |

Catalytic Mechanisms of Guanidine Scaffolds in Organic Transformations

Guanidine and its derivatives are recognized as powerful organocatalysts due to their strong basicity and unique structural features that allow for multiple modes of substrate activation. rsc.orgcapes.gov.br The catalytic utility of the guanidine scaffold, such as that found in this compound, can be understood through several key mechanistic principles.

Guanidines are among the strongest organic bases, a property that stems from the delocalization of the positive charge in the corresponding conjugate acid, the guanidinium ion. This high basicity allows them to act as efficient Brønsted base catalysts, deprotonating a wide range of acidic protons in substrate molecules to generate reactive intermediates.

Beyond simple proton abstraction, guanidines can also function as nucleophilic catalysts. rsc.org In this role, the guanidine moiety directly attacks an electrophilic center in a substrate to form a reactive intermediate, which then goes on to react with another substrate molecule before the catalyst is regenerated.

A particularly important aspect of guanidine catalysis is the role of the guanidinium ion, which is formed upon protonation of the guanidine. The planar, Y-shaped structure of the guanidinium ion, with its delocalized positive charge and multiple N-H donors, allows it to act as a hydrogen-bond donor. rsc.org This enables it to activate electrophilic substrates by coordinating to electron-rich atoms such as oxygen or nitrogen.

This ability to engage in hydrogen bonding allows for bifunctional catalysis, where the guanidinium ion can simultaneously activate both a nucleophile and an electrophile. rsc.org For example, in a Michael addition, the guanidinium cation can activate the Michael acceptor through hydrogen bonding, while the counter-ion (the deprotonated nucleophile) is positioned for attack. This dual activation lowers the energy of the transition state and accelerates the reaction.

The catalytic activity of guanidines can be modulated by the substituents on the guanidine nitrogen atoms. semanticscholar.org The electronic and steric properties of these substituents can influence the basicity and nucleophilicity of the guanidine, as well as the coordination ability of the corresponding guanidinium ion. semanticscholar.org In the case of this compound, the chloro and methyl substituents on the phenyl ring will influence the electronic properties of the guanidine moiety, thereby affecting its catalytic performance.

Guanidine scaffolds have been successfully employed in a variety of organic transformations, including:

Michael additions rsc.org

Aldol reactions rsc.org

Strecker reactions rsc.org

Henry (nitroaldol) reactions rsc.org

Ring-opening polymerizations rsc.org

The versatility of the guanidine scaffold in catalysis underscores its importance in modern organic synthesis. jst.go.jpnih.gov

Table 2: Catalytic Roles of Guanidine Scaffolds in Organic Synthesis

| Catalytic Mechanism | Description | Examples of Catalyzed Reactions | Citations |

| Brønsted Base Catalysis | Deprotonation of acidic substrates to generate reactive nucleophiles. | Aldol reactions, Michael additions. | rsc.org |

| Nucleophilic Catalysis | Direct attack on an electrophile to form a reactive intermediate. | Acyl transfer reactions. | rsc.org |

| Hydrogen-Bonding Catalysis | Activation of electrophiles through hydrogen bonding with the guanidinium ion. | Diels-Alder reactions, Friedel-Crafts reactions. | rsc.org |

| Bifunctional Catalysis | Simultaneous activation of both a nucleophile and an electrophile by the guanidinium ion and its counter-ion. | Asymmetric Michael additions, Henry reactions. | rsc.orgrsc.org |

| Phase-Transfer Catalysis | The guanidinium salt can act as a phase-transfer catalyst to bring a reactant from one phase to another where the reaction occurs. | Alkylation reactions. |

Structure Activity Relationship Sar Analysis of 1 2 Chloro 3 Methylphenyl Guanidine Derivatives

Influence of Aromatic Substituents on Biological Activity

The nature and position of substituents on the phenyl ring of arylguanidines play a critical role in modulating their biological activity. This section examines the effects of positional isomers, the electronic properties of substituents, and steric factors.

Positional Isomer Effects (e.g., Ortho, Meta, Para Substitution)

The location of substituents on the aromatic ring can significantly impact the biological activity of phenylguanidine derivatives. Studies on related diarylguanidines as NMDA receptor antagonists have shown a preference for substitution at the ortho and meta positions over the para position. This suggests that the spatial arrangement of substituents in relation to the guanidine (B92328) moiety is crucial for effective interaction with biological targets.

For 1-(2-Chloro-3-methylphenyl)guanidine, the chlorine atom is in the ortho position and the methyl group is in the meta position relative to the guanidine substituent. This specific arrangement is likely a key determinant of its activity profile. The "ortho effect" can lead to unique chemical properties due to the proximity of the substituent to the reaction center. In the case of benzoic acids, for instance, an ortho substituent can force the carboxylic acid group out of the plane of the benzene (B151609) ring, altering its acidity. A similar conformational influence may be at play with the guanidine group in ortho-substituted phenylguanidines.

Research on other classes of compounds, such as N-thienylcarboxamides, has also demonstrated that positional isomers can exhibit markedly different biological activities. This underscores the importance of precise substituent placement in drug design.

Electronic Effects of Halogen and Alkyl Substituents

The electronic properties of substituents on the phenyl ring, governed by their inductive and resonance effects, are fundamental to the SAR of arylguanidines.

Halogen Substituents: The chlorine atom at the 2-position of this compound is an electron-withdrawing group primarily through its inductive effect. This can influence the pKa of the guanidine group, making it more or less basic. The basicity of the guanidine moiety is often critical for its interaction with biological targets, which frequently involves the formation of salt bridges with acidic residues. The electronic structure of halonitrobenzenes has been shown to be particularly influenced by ortho substitution, where interactions between adjacent halogen and nitro groups are significant. A similar interaction may occur between the ortho-chloro and the guanidine group.

Alkyl Substituents: The methyl group at the 3-position is generally considered to be weakly electron-donating through an inductive effect. However, recent studies suggest that alkyl groups might be inductively electron-withdrawing relative to hydrogen in neutral molecules, with their electron-donating character becoming more apparent in charged species where polarizability is a dominant factor. The precise electronic contribution of the methyl group in this compound would depend on the specific biological context and the charge state of the molecule during interaction with its target.

The interplay of the electron-withdrawing chloro group and the methyl group creates a specific electronic environment on the phenyl ring that fine-tunes the compound's activity.

Steric Factors and Conformation

Steric hindrance, particularly from the ortho-chloro substituent, can have a profound impact on the conformation of the molecule. The presence of a bulky group at the ortho position can restrict the rotation around the C-N bond connecting the phenyl ring and the guanidine group. This can lock the molecule into a specific conformation that may be either favorable or unfavorable for binding to a biological target.

In substituted anilines, an ortho substituent can cause steric hindrance that inhibits protonation of the amino group. A similar effect could influence the protonation state and accessibility of the guanidine moiety in this compound. Conformational analysis of symmetrically ortho-disubstituted carvacrol (B1668589) derivatives has shown that the size of the ortho substituent significantly affects the rotational barrier of adjacent groups.

Modifications to the Guanidine Moiety and Their Impact on Activity

The guanidine group is a highly basic and polar functional group that is often essential for the biological activity of these compounds. Modifications to this moiety, such as N-substitution or incorporation into a cyclic system, can have significant consequences for activity.

N-Substitution Patterns and Their Role in Target Interaction

Substitution on the nitrogen atoms of the guanidine group can modulate its basicity, lipophilicity, and hydrogen-bonding capacity. Studies on diarylguanidines have shown that the introduction of small alkyl substituents, such as methyl or ethyl groups, on the guanidine nitrogens can be well-tolerated and in some cases lead to improved activity.

For derivatives of this compound, the addition of substituents to the guanidine nitrogen atoms would likely alter the compound's interaction with its biological target. The size, shape, and electronic nature of these substituents would be critical. For example, bulky substituents could introduce steric clashes that prevent optimal binding. The introduction of N-substituents can also influence the conformational preferences of the guanidine group itself.

Cyclic Guanidine Analogues

Incorporating the guanidine moiety into a ring system to form cyclic guanidine analogues is a common strategy in medicinal chemistry to create more rigid structures and explore new chemical space. Cyclic guanidines are present in many biologically active natural products. The synthesis of cyclic guanidines can be achieved through various methods, including metal-catalyzed intramolecular alkene hydroamination reactions.

Creating cyclic analogues of this compound could lead to compounds with altered selectivity and pharmacokinetic properties. The rigidified structure of a cyclic guanidine can reduce the entropic penalty of binding to a target and may lead to higher affinity. The ring size and substitution pattern of the cyclic system would be important parameters to optimize. For instance, the development of novel cyclic arylguanidine scaffolds has been explored for creating new antimicrobial and antiviral agents.

The table below summarizes the key SAR points discussed:

| Modification | Position/Type | Effect on Biological Activity |

| Aromatic Substituents | Ortho, Meta vs. Para | Ortho and meta substitutions are often preferred over para for certain biological targets. |

| Halogen (e.g., Chloro) | Electron-withdrawing, influences basicity of the guanidine group. Can have significant ortho effects. | |

| Alkyl (e.g., Methyl) | Weakly electron-donating (or withdrawing in neutral molecules), influences electronic environment. | |

| Steric Bulk | Ortho substituents can restrict conformation, which may be beneficial or detrimental to activity. | |

| Guanidine Moiety | N-Substitution | Small alkyl groups may be well-tolerated or improve activity. Bulky groups may decrease activity. |

| Cyclic Analogues | Can increase rigidity and affinity for the target. Ring size and substitution are key. |

Quantitative Structure-Activity Relationship (QSAR) and CoMSIA Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or property descriptors of compounds with their biological activities. ineosopen.org These models are crucial in medicinal chemistry for predicting the activity of novel compounds and for understanding the physicochemical properties that are important for their biological function. nih.gov In the context of this compound derivatives, QSAR studies would seek to establish a mathematical relationship between the structural features of these molecules and a specific biological activity.

A typical 3D-QSAR study involves the following steps:

Selection of a dataset of molecules with their corresponding biological activities.

3D structure generation and alignment of the molecules.

Calculation of molecular descriptors that represent the steric and electrostatic fields around the molecules.

Statistical analysis to build a correlation model between the descriptors and the biological activity. nih.gov

One of the most widely used 3D-QSAR methods is Comparative Molecular Similarity Indices Analysis (CoMSIA). CoMSIA is considered by some to be superior to other methods like CoMFA because it takes into account not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov The CoMSIA method uses a Gaussian-type distance dependence for the calculation of similarity indices, which avoids some of the technical issues encountered with other methods. researchgate.net The results of a CoMSIA study are often visualized as 3D contour maps, which show regions where specific physicochemical properties are predicted to increase or decrease the biological activity. researchgate.net

For instance, a hypothetical CoMSIA study on a series of this compound derivatives might reveal that:

Steric bulk is favorable at a certain position on the phenyl ring, suggesting that larger substituents in that region could enhance activity.

Electron-withdrawing groups are preferred at another position, indicating that substituents with a negative partial charge in that area would be beneficial.

Hydrophobic groups are important in a specific region, suggesting that nonpolar substituents would be advantageous.

Hydrogen bond donors or acceptors are required at particular locations for optimal interaction with the biological target.

While specific QSAR or CoMSIA studies on this compound were not found in the available literature, numerous studies on other guanidine derivatives have demonstrated the utility of these approaches. For example, a 3D-QSAR study on tricyclic guanidine analogues as anti-malarial agents resulted in a highly predictive model that could be used to design new, more potent compounds. nih.gov In another study on 5-tetrahydroquinolinylidine aminoguanidine (B1677879) derivatives, both CoMFA and CoMSIA models were successfully developed and validated, providing insights for the design of novel inhibitors. nih.gov

The statistical robustness of a QSAR model is crucial for its predictive power. Several statistical parameters are used to evaluate the quality of a QSAR model, as shown in the table below.

| Statistical Parameter | Description | Acceptable Value |

| q² | Cross-validated correlation coefficient (leave-one-out) | > 0.5 |

| r² | Non-cross-validated correlation coefficient | > 0.6 |

| r²_pred | Predictive correlation coefficient for the external test set | > 0.5 |

These parameters help to ensure that the developed QSAR model is not a result of chance correlation and has a real predictive ability for new compounds.

Pharmacophore Modeling and Design Principles for Substituted Guanidines

Pharmacophore modeling is another powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govslideshare.net A pharmacophore model represents the key interaction points between a ligand and its target receptor, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively charged groups. slideshare.net

There are two main approaches to pharmacophore modeling:

Ligand-based pharmacophore modeling: This approach is used when the 3D structure of the target receptor is unknown. The model is generated by superimposing a set of active molecules and extracting their common chemical features. nih.gov

Structure-based pharmacophore modeling: This method is employed when the 3D structure of the target-ligand complex is available. The pharmacophore model is derived from the key interactions observed between the ligand and the active site of the target. biointerfaceresearch.com

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.gov

For substituted guanidines, including derivatives of this compound, pharmacophore modeling can provide valuable insights into the key structural requirements for their biological activity. A typical pharmacophore model for a guanidine derivative might include:

A hydrogen bond donor feature associated with the guanidinium (B1211019) group.

One or more hydrophobic or aromatic features corresponding to the substituted phenyl ring.

Potentially other features depending on the specific target and the nature of the substituents.

A study on 5-tetrahydroquinolinylidine aminoguanidine derivatives as sodium hydrogen exchanger inhibitors generated a pharmacophore model containing two acceptor sites, two donor atoms, and one hydrophobic region. nih.gov This model was then used for virtual screening to identify new potential inhibitors.

Based on general principles and studies on various guanidine derivatives, some key design principles for substituted guanidines can be outlined:

The Guanidinium Group: The guanidinium group is a key feature of these molecules due to its ability to form multiple hydrogen bonds and its positive charge at physiological pH. Modifications to this group are likely to have a significant impact on activity.

The Substituted Phenyl Ring: The nature and position of the substituents on the phenyl ring are crucial for modulating the molecule's properties, such as its lipophilicity, electronic properties, and steric bulk. For this compound, the chloro and methyl groups at positions 2 and 3 will influence the molecule's conformation and its interaction with the target.

Conformational Rigidity: Introducing some degree of conformational rigidity into the molecule can be beneficial, as it can reduce the entropic penalty upon binding to the target.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nanobioletters.comresearchgate.net It is widely employed to predict molecular properties such as optimized geometry, vibrational frequencies, and electronic characteristics like molecular orbitals and electrostatic potential maps. nanobioletters.comresearchgate.net

For compounds structurally related to 1-(2-Chloro-3-methylphenyl)guanidine, DFT calculations, often using the B3LYP functional with basis sets like 6-31+G(d,p) or 6-311++G(d,p), have been used to determine these properties. researchgate.netnih.govnih.gov The electronic structure analysis typically involves examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another key output of DFT studies. They illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions. researchgate.net

Vibrational properties are predicted by calculating the frequencies of fundamental vibrational modes. These theoretical frequencies can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. nih.gov A comparison between the computed and experimental vibrational spectra helps in the definitive assignment of vibrational bands to specific functional groups and bond movements within the molecule. nanobioletters.comnih.gov

| Vibrational Mode | Functional Group | Theoretical Wavenumber (cm⁻¹) (Scaled) |

| N-H Stretch | Guanidine (B92328) (-NH₂) | 3400 - 3500 |

| C=N Stretch | Guanidine (imine) | 1650 - 1680 |

| Aromatic C=C Stretch | Phenyl Ring | 1580 - 1610 |

| C-N Stretch | Aryl-Guanidine Link | 1250 - 1350 |

| C-Cl Stretch | Chloro-substituent | 700 - 800 |

| This table presents hypothetical, representative scaled DFT-calculated vibrational frequencies for the key functional groups in this compound. Actual values would require specific computation. |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or DNA. researchgate.netechemcom.com These methods are fundamental in drug discovery for identifying potential binding modes and estimating binding affinity. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a force field. For guanidine-containing ligands, these interactions often involve hydrogen bonds, salt bridges with acidic residues (e.g., aspartate, glutamate), π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine), and hydrophobic interactions. nih.govnih.govacs.org The guanidinium (B1211019) group, being protonated at physiological pH, is a potent former of hydrogen bonds and electrostatic interactions. frontiersin.org

Following docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex over time. researchgate.net MD simulations model the atomic movements of the system, providing insights into the dynamic behavior of the complex and the persistence of key intermolecular interactions. nih.gov Analysis of parameters like the root-mean-square deviation (RMSD) of the ligand from its initial pose helps determine if the binding is stable. nih.gov

| Interaction Type | Ligand Group | Receptor Residue (Example) | Distance (Å) |

| Hydrogen Bond / Salt Bridge | Guanidinium (-NH₂⁺) | Aspartic Acid (ASP) | 1.8 - 2.5 |

| Hydrogen Bond | Guanidinium (=NH₂⁺) | Glutamic Acid (GLU) | 1.9 - 2.6 |

| π-π Stacking | Phenyl Ring | Tyrosine (TYR) | 3.5 - 4.5 |

| Hydrophobic | Methyl Group | Leucine (LEU) | 3.8 - 5.0 |

| Halogen Bond | Chloro Group | Backbone Carbonyl Oxygen | 3.0 - 3.5 |

| This table provides examples of typical non-covalent interactions that could be predicted for this compound in a hypothetical protein binding site based on molecular docking studies. |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences and the energy landscape of a molecule like this compound is essential, as its three-dimensional shape dictates how it can interact with biological targets.

The key rotatable bond in this molecule is the C-N bond connecting the substituted phenyl ring to the guanidine moiety. Rotation around this bond determines the relative orientation of these two groups. Computational methods, particularly DFT, are used to explore the potential energy surface (PES) by systematically rotating this bond and calculating the energy of the resulting conformer. nanobioletters.com

The results of such an analysis are typically visualized as an energy landscape plot, which shows the relative energy as a function of one or more dihedral angles. The low-energy regions on this map correspond to stable conformers (local minima), while high-energy regions represent unstable transition states. researchgate.net The analysis can reveal the most stable, or ground-state, conformation of the molecule and the energy barriers required for interconversion between different stable conformers. This information is critical for docking studies, as it is often the low-energy conformer that is biologically active.

| Dihedral Angle (C-C-N-C) | Conformer Description | Relative Energy (kcal/mol) |

| ~0° | syn-planar (sterically hindered) | High |

| ~60° | Gauche / Skewed | 0.0 (Global Minimum) |

| ~120° | Eclipsed | Intermediate |

| ~180° | anti-planar | ~1.5 (Local Minimum) |

| This table shows hypothetical relative energies for different conformations of this compound resulting from rotation around the aryl-guanidine C-N bond. The values are illustrative of a typical conformational energy profile. |

Prediction of Basicity (pKa Values) and Protonation States

The guanidine group is one of the strongest organic bases, a property that stems from the exceptional resonance stabilization of its conjugate acid, the guanidinium cation. stackexchange.com At physiological pH, the guanidine moiety of this compound is expected to be protonated. The protonation occurs on the sp²-hybridized imino nitrogen, allowing the positive charge to be delocalized across all three nitrogen atoms, which significantly stabilizes the cation and accounts for the high basicity. stackexchange.com

Predicting the precise basicity (pKa) of guanidine derivatives is a significant challenge for many computational algorithms. However, a highly accurate method known as AIBLHiCoS (Ab Initio Bond Length High Correlation Subset) has been developed specifically for this class of compounds. semanticscholar.orgrsc.org This method establishes a strong linear correlation between specific gas-phase equilibrium bond lengths within the guanidine core, calculated using DFT, and the experimentally determined aqueous pKa values. nih.govacs.orgnih.gov

| Compound | Experimental pKa | Predicted pKa (AIBLHiCoS) | Prediction Error |

| Phenylguanidine | 10.85 | 10.80 | -0.05 |

| 1-(3-Chlorophenyl)guanidine | 9.80 | 10.02 | +0.22 |

| 1-(3-Methylphenyl)guanidine | 11.01 | 10.89 | -0.12 |

| 1-(2-Chlorophenyl)guanidine | 9.42 | 9.70 | +0.28 |

| This table presents a selection of data adapted from published studies on aryl guanidines to illustrate the predictive accuracy of the AIBLHiCoS method. semanticscholar.org The values demonstrate the typical performance of the model. |

Derivatization Strategies and Analogue Design

Synthesis of Libraries of 1-(2-Chloro-3-methylphenyl)guanidine Analogues

The systematic exploration of the structure-activity relationships (SAR) of this compound necessitates the synthesis of diverse analogue libraries. Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating a multitude of structurally related compounds. nih.govnih.gov These approaches allow for the systematic variation of substituents on the phenyl ring and the guanidine (B92328) moiety to probe the chemical space around the lead compound.

Solid-phase synthesis is a particularly efficient method for constructing libraries of substituted guanidines. nih.gov In a typical solid-phase approach, an amine can be anchored to a solid support and subsequently converted to a fully substituted guanidine under mild conditions. nih.govresearchgate.net This methodology facilitates the purification process and allows for the high-throughput generation of analogues.

Key diversification points for creating libraries of this compound analogues include:

Modification of the Phenyl Ring: Introduction of various substituents at different positions of the phenyl ring to investigate the effects of electronic and steric properties on activity.

Substitution on the Guanidine Core: Alkylation or arylation of the guanidine nitrogen atoms to explore the impact of different substitution patterns.

Linker Variation: If the guanidine moiety is to be conjugated to another molecule, the nature and length of the linker can be varied.

The following table provides an illustrative example of a potential library design for this compound analogues:

| Scaffold | R1 (Phenyl Ring Substituent) | R2 (Guanidine Substituent) | R3 (Guanidine Substituent) |

| This compound | H | H | H |

| This compound | 4-Fluoro | H | H |

| This compound | 4-Methoxy | H | H |

| This compound | H | Methyl | H |

| This compound | H | Ethyl | H |

| This compound | H | Methyl | Methyl |

Bioisosteric Replacements within the Aryl Moiety or Guanidine Core

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a widely used strategy in drug design to modulate the biological activity and pharmacokinetic profile of a lead compound. nih.gov For this compound, bioisosteric replacements can be considered for both the aryl moiety and the guanidine core.

Aryl Moiety Bioisosteres: The 2-chloro-3-methylphenyl group can be replaced by other aromatic or heteroaromatic rings to explore different binding interactions and physicochemical properties. The goal is to identify replacements that maintain or improve the desired biological activity while potentially offering advantages in metabolism or toxicity.

Examples of bioisosteric replacements for the aryl moiety include:

Other Substituted Phenyl Rings: Varying the substitution pattern with different halogens, alkyl, or alkoxy groups.

Heterocyclic Rings: Replacing the phenyl ring with bioisosteric heterocycles such as pyridine, thiophene, or pyrimidine (B1678525) can introduce new hydrogen bonding opportunities and alter the compound's polarity and metabolic stability. nih.gov

Guanidine Core Bioisosteres: The highly basic guanidine group is often protonated at physiological pH, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Replacing the guanidine core with less basic bioisosteres can be a valuable strategy to optimize these characteristics. nih.govebi.ac.uk

Potential bioisosteres for the guanidine group include:

Amidinohydrazones: This motif can preserve key hydrogen-bonding interactions while having a lower pKa compared to guanidine. beta-sheet.org

2-Aminopyrimidines: These can act as isosteres of the guanidine group and have been shown to maintain biological activity in some cases. researchgate.net

Acylguanidines: The addition of an acyl group to the guanidine moiety can reduce its basicity and improve pharmacokinetic properties. nih.govresearchgate.net

Deltic Guanidinium (B1211019) Ion: This "macrostere" of the guanidinium ion retains many of its essential features but is larger in size, offering a unique way to probe the steric requirements of the binding site. columbia.edursc.org

The following table summarizes some potential bioisosteric replacements for this compound:

| Original Moiety | Bioisosteric Replacement | Rationale |

| 2-Chloro-3-methylphenyl | 2,3-Dichlorophenyl | Investigate the effect of increased halogenation. |

| 2-Chloro-3-methylphenyl | 3-Methyl-2-pyridyl | Introduce a nitrogen atom for potential new interactions. |

| Guanidine | Amidine | Reduce basicity while maintaining hydrogen bonding capabilities. |

| Guanidine | 2-Aminoimidazole | A cyclic bioisostere that can mimic the charge and hydrogen bonding pattern. |

Design of Hybrid Molecules Incorporating Other Pharmacophores (e.g., Chalcone (B49325) Skeleton)

Molecular hybridization involves combining two or more pharmacophores from different bioactive molecules to create a new hybrid compound with potentially enhanced or synergistic activity. nih.gov This strategy can lead to compounds with improved affinity, selectivity, and the ability to overcome drug resistance. nih.gov

A promising approach for the derivatization of this compound is the design of hybrid molecules incorporating a chalcone skeleton. Chalcones are a class of natural products known for their diverse biological activities, including anticancer properties. nih.govnih.govnih.gov The combination of a guanidine moiety with a chalcone scaffold has been shown to yield potent antiproliferative compounds. nih.govresearchgate.net

The synthesis of such hybrids can be achieved through multi-step reactions. For instance, an azido-chalcone can be reacted with triphenylphosphine (B44618) to form an iminophosphorane, which then reacts with an isocyanate to produce a carbodiimide (B86325). The final step involves the addition of an amine to the carbodiimide to form the desired guanidine-chalcone hybrid. nih.gov

The structure-activity relationship of these hybrids can be explored by:

Varying the substituents on both aromatic rings of the chalcone moiety.

Modifying the substituents on the guanidine group. nih.gov

The following table presents examples of synthesized guanidine-chalcone hybrids and their reported biological activities:

| Compound ID | Guanidine Substituent | Chalcone Substituent | Reported Activity | Reference |

| Hybrid 6f | N-tosyl, N-methylpiperazine | Unsubstituted | Cytotoxic against human leukemia and melanoma cell lines. | nih.gov |

| Hybrid 6i | N-phenyl | Unsubstituted | Cytotoxic against human U-937 leukemia cells. | nih.gov |

Development of Prodrugs and Targeted Delivery Systems (Conceptual, Preclinical Focus)

Prodrug Strategies: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. slideshare.net The development of prodrugs for this compound could address potential issues with its pharmacokinetic properties, such as poor oral bioavailability due to the high polarity of the guanidine group. digitellinc.comnih.govdigitellinc.comnih.gov

A novel prodrug strategy for guanidine-containing compounds involves the formation of a guanidine cyclic diimide (GCDI). digitellinc.comnih.govdigitellinc.comnih.gov This modification temporarily masks the charge of the guanidine group, increasing its lipophilicity and facilitating absorption. digitellinc.comdigitellinc.com Once absorbed, the GCDI moiety can be readily degraded in the bloodstream to release the active guanidine drug. nih.gov

Conceptual prodrug approaches for this compound could include:

Guanidine Cyclic Diimide (GCDI) Formation: Temporarily masking the guanidine group to enhance oral absorption. digitellinc.com

N-Acylation: Introducing an acyl group on the guanidine nitrogen that can be enzymatically cleaved in vivo.

Bioreversible Linkers: Attaching a promoiety to the guanidine group via a linker that is stable until it reaches the target site, where it is cleaved to release the active drug.

Targeted Delivery Systems: Targeted delivery systems aim to increase the concentration of a drug at the site of action while minimizing its exposure to non-target tissues, thereby enhancing efficacy and reducing side effects. For this compound, conceptual targeted delivery systems could be designed to deliver the compound to specific cells or tissues.

Guanidinium-rich transporters have been developed for the delivery of various therapeutic agents. nih.govnih.gov These transporters can facilitate the cellular uptake of their cargo. While these are often large oligomeric structures, the principle of using guanidinium's properties for cellular interaction can be applied.

Conceptual targeted delivery strategies for this compound could involve:

Conjugation to Targeting Ligands: Attaching the compound to a molecule (e.g., an antibody, peptide, or small molecule) that specifically binds to a receptor overexpressed on target cells.

Encapsulation in Nanocarriers: Loading the compound into nanoparticles, liposomes, or other nanocarriers that are functionalized with targeting moieties.

pH-Sensitive Delivery Systems: Designing systems that release the drug in response to the lower pH of specific microenvironments, such as tumors. nih.gov

These conceptual strategies require extensive preclinical investigation to evaluate their feasibility, efficacy, and safety.

Advanced Research Techniques and Methodologies Applied to Guanidine Chemistry

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds against a specific biological target to identify "hits". thermofisher.com This automated process is crucial for sifting through thousands to millions of molecules to find candidates that modulate the target's activity in a desired manner. In the context of guanidine (B92328) chemistry, HTS plays a pivotal role in identifying novel guanidine derivatives with potential therapeutic applications, ranging from neurodegenerative diseases to antimicrobial agents. nih.govresearchgate.net

The process involves several key steps:

Assay Development: A robust and sensitive assay is designed to measure the activity of the biological target (e.g., an enzyme or receptor).

Library Screening: Large, diverse chemical libraries, which could include a multitude of guanidine derivatives, are screened using automated robotics. thermofisher.com

Hit Identification: Compounds that show significant activity are identified as "hits".

Hit Confirmation and Validation: Hits are re-tested and further analyzed to eliminate false positives and confirm their activity.

For a compound like 1-(2-Chloro-3-methylphenyl)guanidine, HTS would be the initial step to discover its biological activities. It would be part of a larger library of compounds screened against a panel of disease-relevant targets.

Radioligand Binding Assays (e.g., [3H]GMOM, [3H]DTG)

Radioligand binding assays are a fundamental tool for characterizing the interaction between a ligand and a receptor. These assays use a radioactively labeled compound (radioligand) to quantify the binding of other, unlabeled compounds to a target receptor. mdpi.com This technique is instrumental in determining the affinity (often expressed as Ki, the inhibition constant) of a compound for a specific receptor.

In the study of guanidine derivatives, radioligands like [3H]1,3-di(2-tolyl)guanidine ([3H]DTG) are commonly used to investigate binding to sigma receptors. nih.govnih.gov These receptors are implicated in a variety of neurological and psychiatric conditions. sci-hub.se The assay typically involves incubating a preparation of cell membranes containing the receptor of interest with the radioligand and varying concentrations of the test compound, such as a substituted phenylguanidine. nih.gov By measuring the displacement of the radioligand, the affinity of the test compound can be determined. For instance, studies on N,N′-di-p-bromo-phenyl-guanidine have utilized such assays to determine its binding affinity for sigma-1 and sigma-2 receptors. nih.gov

While no specific data exists for this compound, it would be subjected to similar assays using relevant radioligands to determine its receptor binding profile. Below is a hypothetical data table illustrating the kind of results obtained from such an assay for various guanidine compounds.

| Compound | Target Receptor | Ki (nM) |

| Compound A | Sigma-1 | 50 |

| Compound B | Sigma-2 | 120 |

| Compound C | M2 Muscarinic | 2.8 |

| Compound D | M4 Muscarinic | 5.1 |

Cell-Based Assays for Viability and Functional Responses

Following the identification of binding affinity, it is crucial to assess a compound's effect on living cells. Cell-based assays provide this critical information, evaluating both the cytotoxicity (cell viability) and the functional response elicited by the compound. researchgate.net

Cell Viability Assays: These assays, such as the MTT or WST assay, measure the metabolic activity of cells to determine how many are viable after exposure to a compound. researchgate.netnih.gov This is essential for identifying a therapeutic window where the compound is effective without being overly toxic to healthy cells. Studies on various guanidine derivatives have used cell lines like human lung epithelial cells (A549) or breast cancer cell lines (MCF-7, MDA-MB-231) to determine their cytotoxic effects. researchgate.netnih.gov The effect of substitution on the phenyl ring of guanidine compounds has been shown to influence cytotoxicity. mdpi.com